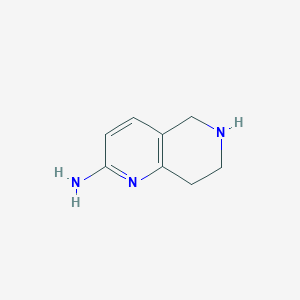

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Descripción

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQZNYOLOXKRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, Peese et al. synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as anti-HIV agents through a multi-step process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, cost-effective, and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the naphthyridine ring.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications .

Chemical Reactions

The compound can participate in several types of reactions:

- Oxidation : Introduces oxygen-containing functional groups.

- Reduction : Removes oxygen-containing groups or reduces double bonds.

- Substitution : Replaces one functional group with another.

Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Biological Applications

Pharmacological Properties

This compound has demonstrated potential as an anticancer agent and an anti-HIV agent. Studies have shown its effectiveness against various cancer cell lines and its ability to inhibit viral replication .

Mechanism of Action

this compound interacts with specific enzymes and proteins in biological systems. It can bind to kinases and other biomolecules, influencing their activity through mechanisms such as enzyme inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions .

Cellular Effects

The compound affects cellular processes by altering signaling pathways and gene expression. For instance, it can activate the MAPK/ERK pathway, leading to changes in cellular metabolism and function .

Medicinal Applications

Drug Development

Given its diverse pharmacological properties, this compound is a candidate for drug development. Its potential applications include:

- Anticancer therapies

- Antiviral medications

- Antimicrobial agents

Research continues to explore its efficacy and safety in clinical settings .

Industrial Applications

Material Synthesis

In addition to its biological applications, this compound is utilized in industrial settings for synthesizing materials with specific properties. It can be employed in the production of dyes and sensors due to its chemical reactivity and stability .

Case Study 1: Anticancer Activity

Research conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism involved inhibition of specific kinases that regulate cell proliferation.

Case Study 2: Anti-HIV Potential

A study highlighted the compound's ability to inhibit HIV replication in vitro. The findings suggested that it interferes with viral entry into host cells by modulating cellular receptors.

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, as an anti-HIV agent, it may inhibit viral replication by targeting viral enzymes or proteins. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives vary significantly based on substituent modifications. Below is a detailed comparison with structurally related compounds:

Table 1. Structural and Functional Comparison of 1,6-Naphthyridine Derivatives

Key Observations:

Substituent Impact on Activity: The primary compound’s dimethylaminoethyl and pyrimidinyl-benzoimidazole groups enhance CDK4/6 binding via hydrophobic interactions and hydrogen bonding . In contrast, simpler analogs like the 6-benzyl or 6-methyl derivatives lack these moieties, likely explaining their reduced or uncharacterized kinase activity . Antimalarial activity in 4-(3-dimethylaminopropylamino)-1,6-naphthyridine highlights the scaffold’s versatility, where elongated alkylamino chains enable divergent biological targeting .

Pharmacokinetic Variations :

- The primary compound’s oral bioavailability (>60%) surpasses typical naphthyridine derivatives, attributable to its balanced lipophilicity (LogP: ~2.1) and moderate molecular weight (~550 g/mol) . Unsubstituted analogs (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride) prioritize solubility but lack target engagement .

Structural Stability: X-ray studies of related naphthyridines (e.g., ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate) reveal half-chair conformations in the tetrahydro-pyridine ring, suggesting conformational flexibility that may influence binding . The primary compound’s rigid benzoimidazole substituent likely restricts such flexibility, optimizing target fit .

Synthetic Accessibility :

- Derivatives like 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine are synthesized via reductive amination (76% yield), whereas the primary compound requires multi-step functionalization (e.g., Suzuki coupling, amidation), reflecting its complexity .

Actividad Biológica

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine (THN) is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This article provides a comprehensive overview of the biological activity of THN, supported by data tables and research findings.

Overview of Biological Activities

THN exhibits a wide range of biological activities attributed to its unique structural characteristics. The following table summarizes key pharmacological properties:

The biological effects of THN are primarily mediated through its interaction with specific molecular targets:

- Cyclin-dependent Kinase Inhibition : THN has been identified as a potent inhibitor of CDK4/6. This inhibition leads to cell cycle arrest in cancer cells, demonstrating potential for cancer therapy .

- Enzyme Interaction : THN interacts with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and influence biochemical pathways.

- Cell Signaling Pathways : The compound can activate or inhibit key signaling pathways such as the MAPK/ERK pathway, affecting gene expression and cellular metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activities of THN:

- Anticancer Activity :

- Antimicrobial Efficacy :

-

Inflammatory Response Modulation :

- In vitro studies showed that THN could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of THN is crucial for its therapeutic application:

- Absorption and Distribution : THN is well absorbed when administered orally. Its lipophilicity allows for effective distribution across biological membranes.

- Metabolism : The compound undergoes hepatic metabolism, with several metabolites exhibiting biological activity.

- Excretion : Primarily excreted through renal pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine?

- Methodology : Modular synthesis via cross-coupling reactions (e.g., Pd-catalyzed coupling of pyridine nucleophiles with aryl electrophiles) and automated platforms (e.g., spirocyclic derivatives from primary alkylamines) are widely used . Acylation reactions, such as benzoylation under mild conditions (e.g., BzCl, NEt₃, CH₂Cl₂, 25°C), yield substituted derivatives with high efficiency (~70% yield) .

Q. How is structural conformation analyzed for amino-substituted derivatives?

- Methodology : X-ray crystallography is critical for resolving conformer mixtures. For example, ethyl 5-amino-7-benzylseleno-1,6-naphthyridine derivatives exist as symmetric conformers in crystals, while others adopt single conformers . NMR and mass spectrometry further characterize ionization states and substituent effects .

Q. What safety protocols are essential during synthesis and handling?

- Methodology : Use explosion-proof equipment and inert atmospheres (e.g., Pd/H₂ systems in ThalesNano H-cube® reactors) due to flammability risks . Follow hazard codes (e.g., H220, H301) and store under nitrogen to prevent decomposition .

Advanced Research Questions

Q. How does this compound inhibit CDK4/6 in cancer therapy?

- Methodology : Structure-based drug design (SBDD) optimizes interactions with kinase ATP-binding pockets. For example, introducing dimethylaminoethyl and fluorinated benzimidazole groups enhances potency (IC₅₀ < 1 nM) . Molecular dynamics simulations validate selectivity over CDK2 . In vitro assays (e.g., kinase inhibition, cell proliferation in Rb-positive cancer models) confirm efficacy .

Q. How can substituent modifications enhance biological activity?

- Methodology : Structure-activity relationship (SAR) studies guide substituent placement. For instance:

- Antimalarial activity : 4-(3-Dimethylaminopropylamino) groups increase potency .

- Antibacterial activity : Electron-withdrawing groups (e.g., cyano, nitro) improve target binding .

- Conformational stability : Substituents like benzyl or methyl enforce rigid conformations, analyzed via X-ray .

Q. How are contradictions in biological data resolved across studies?

- Methodology : Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular assays) and structural analysis. For example, discrepancies in CDK4/6 inhibitor efficacy may arise from cell line-specific Rb status, requiring validation in isogenic models .

Methodological Framework for Research

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.